beta-lactamase-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

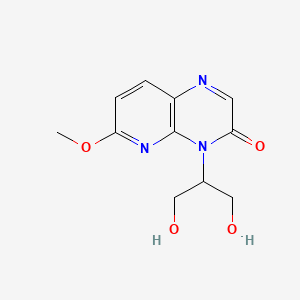

4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAJCTMMHSBQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501141541 | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075237-97-6 | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Vanguard of β-Lactamase Inhibition: A Technical Guide to Clavulanic Acid

Foreword: Reclaiming the Efficacy of β-Lactam Antibiotics

The advent of β-lactam antibiotics heralded a new era in the fight against bacterial infections. However, the relentless evolution of bacterial resistance, primarily through the production of β-lactamase enzymes, has continually threatened the efficacy of this critical class of drugs. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The discovery of β-lactamase inhibitors has been a pivotal countermeasure in this ongoing battle. This guide provides an in-depth technical exploration of a keystone β-lactamase inhibitor: Clavulanic Acid. Originally isolated from the soil bacterium Streptomyces clavuligerus, its unique mechanism of action and clinical significance have made it a cornerstone of combination therapies, restoring the utility of many β-lactam antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of this remarkable molecule.

The Genesis of a Solution: The Discovery of Clavulanic Acid

The story of clavulanic acid begins in the 1970s at the Beecham Pharmaceuticals Research Laboratories in the United Kingdom. Scientists were actively screening natural products for the ability to inhibit β-lactamase enzymes. This endeavor led to the isolation of a novel compound from the fermentation broth of Streptomyces clavuligerus.[1] This compound, later named clavulanic acid, exhibited weak intrinsic antibacterial activity but potently inhibited a range of β-lactamase enzymes.[1] This pioneering discovery opened a new therapeutic strategy: the co-administration of a β-lactamase inhibitor with a β-lactam antibiotic to protect the latter from enzymatic degradation.

The Blueprint of Nature: Biosynthesis of Clavulanic Acid

The biosynthesis of clavulanic acid in Streptomyces clavuligerus is a complex enzymatic process that starts from primary metabolic precursors. The core of the clavulanic acid molecule is derived from the five-carbon precursor L-arginine and the three-carbon precursor glyceraldehyde-3-phosphate.[1][2] The biosynthetic pathway can be broadly divided into early and late stages.

The initial step involves the condensation of L-arginine and glyceraldehyde-3-phosphate to form N2-(2-carboxyethyl)-arginine (CEA), a reaction catalyzed by CEA synthase.[1] This is followed by the ATP-dependent formation of the β-lactam ring by β-lactam synthetase, yielding (3S,5S)-clavaminic acid. A key enzyme in this pathway is clavaminate synthase, a non-heme iron-containing oxygenase, which catalyzes multiple steps, including the oxidative cyclization of proclavaminic acid to clavaminic acid.[3] The later stages of the pathway involve a series of enzymatic modifications, including a stereochemical inversion, to yield the final active compound, clavulanic acid.[2]

Visualizing the Biosynthetic Pathway

Caption: Biosynthetic pathway of clavulanic acid.

From Benchtop to Bioreactor: Synthesis and Purification of Clavulanic Acid

While the biosynthesis by Streptomyces clavuligerus remains the primary source for commercial production, the total chemical synthesis of clavulanic acid has been achieved and is of significant academic interest. These synthetic routes are complex and often involve multiple steps to construct the strained bicyclic ring system.

Total Chemical Synthesis: A Representative Approach

A common strategy for the total synthesis of the clavulanic acid core involves the initial formation of the β-lactam ring, followed by the cyclization of the oxazolidine ring.[4]

Step-by-Step Overview of a Synthetic Route:

-

Starting Material: A common starting point is a protected 4-acetoxyazetidin-2-one.

-

Nucleophilic Substitution: The acetoxy group is displaced by a suitable nucleophile to introduce the side chain necessary for the formation of the oxazolidine ring.

-

Intramolecular Cyclization: An intramolecular reaction is then carried out to form the second ring of the bicyclic core.

-

Functional Group Manipulation: Subsequent steps involve the introduction and modification of functional groups to yield the final clavulanic acid structure.

Due to the complexity and proprietary nature of industrial-scale synthesis, a detailed, universally applicable protocol is not publicly available. However, numerous synthetic strategies have been published in the scientific literature, providing a foundation for laboratory-scale synthesis and the creation of novel analogs.[4][5]

Purification from Fermentation Broth: A Practical Protocol

The purification of clavulanic acid from the fermentation broth of Streptomyces clavuligerus is a critical step in its production. The following is a generalized protocol for laboratory-scale purification:

Materials:

-

Fermentation broth of Streptomyces clavuligerus

-

Centrifuge or filtration apparatus

-

Organic solvents (e.g., ethyl acetate)

-

Anion exchange resin

-

Buffers for pH adjustment

-

Lyophilizer

Protocol:

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells. Alternatively, use microfiltration to separate the cells from the supernatant.

-

Solvent Extraction: Adjust the pH of the supernatant to acidic conditions (e.g., pH 2-3) and perform a liquid-liquid extraction with an organic solvent like ethyl acetate to transfer the clavulanic acid into the organic phase.

-

Back Extraction: Extract the organic phase with an aqueous buffer at a neutral pH (e.g., pH 7) to transfer the clavulanic acid back into the aqueous phase, leaving many impurities behind in the organic phase.

-

Anion Exchange Chromatography: Load the aqueous extract onto a pre-equilibrated anion exchange column. Wash the column with a low-salt buffer to remove unbound impurities. Elute the bound clavulanic acid using a salt gradient (e.g., 0-1 M NaCl).

-

Desalting and Concentration: Pool the fractions containing clavulanic acid and desalt them using dialysis or a desalting column. Concentrate the desalted solution using a rotary evaporator or lyophilization.

-

Crystallization: If desired, the potassium salt of clavulanic acid can be crystallized from a suitable solvent mixture to obtain a highly pure product.

The Art of Deception: Mechanism of Action

Clavulanic acid is a "suicide inhibitor," also known as a mechanism-based inactivator.[1] It irreversibly inactivates β-lactamase enzymes through a series of chemical reactions within the enzyme's active site.

The process begins with the clavulanic acid molecule, which structurally resembles β-lactam antibiotics, binding to the active site of the β-lactamase. The active site serine residue of the enzyme attacks the carbonyl carbon of the β-lactam ring in clavulanic acid, forming a covalent acyl-enzyme intermediate. Unlike the transient acyl-enzyme intermediate formed with β-lactam antibiotics, which is rapidly hydrolyzed to regenerate the active enzyme, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements. These rearrangements lead to the opening of the oxazolidine ring and the formation of a highly reactive, stable, and irreversibly bound complex with the enzyme, rendering it permanently inactive.

Visualizing the Mechanism of Inhibition

Caption: Mechanism of β-lactamase inhibition by clavulanic acid.

Quantifying Potency: Experimental Characterization

The efficacy of a β-lactamase inhibitor is determined through a series of in vitro experiments. These assays are crucial for understanding the inhibitor's potency and spectrum of activity.

Enzyme Inhibition Assay: A Step-by-Step Protocol

A common method for measuring β-lactamase activity and inhibition is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin. Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change from yellow to red, which can be monitored spectrophotometrically.

Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1)

-

Nitrocefin solution

-

Clavulanic acid stock solution

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents:

-

Dilute the purified β-lactamase to a working concentration in the assay buffer.

-

Prepare a series of dilutions of clavulanic acid in the assay buffer.

-

Prepare a working solution of nitrocefin in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the β-lactamase solution to each well.

-

Add varying concentrations of the clavulanic acid dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10 minutes) to allow for binding.

-

-

Initiate Reaction:

-

Add a fixed volume of the nitrocefin solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the change in absorbance at 482 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[6]

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of clavulanic acid and its derivatives. The proton NMR spectrum of clavulanic acid typically shows characteristic signals for the protons on the β-lactam and oxazolidine rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of clavulanic acid and to study its fragmentation patterns. Electrospray ionization (ESI) is a common technique used for the analysis of clavulanic acid. The fragmentation pattern can provide valuable information about the structure of the molecule.[7][8]

Quantitative Data Summary

| Parameter | Description | Typical Value Range | Reference |

| IC50 | The concentration of an inhibitor required to reduce the activity of a specific β-lactamase by 50%. | Varies depending on the β-lactamase and assay conditions. | |

| Ki | The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. | Generally in the low micromolar to nanomolar range for susceptible β-lactamases. | [6] |

| ¹H NMR Chemical Shifts (δ) | The positions of proton signals in the NMR spectrum, indicative of their chemical environment. | Specific ppm values for each proton. | [9] |

| ¹³C NMR Chemical Shifts (δ) | The positions of carbon signals in the NMR spectrum. | Specific ppm values for each carbon. | [10] |

| Molecular Weight | The mass of one mole of the substance. | 199.16 g/mol | [11] |

Conclusion: A Continuing Legacy

Clavulanic acid stands as a landmark discovery in the fight against antibiotic resistance. Its journey from a natural product in a soil bacterium to a clinically indispensable therapeutic agent underscores the power of scientific inquiry and the importance of understanding the intricate molecular mechanisms of bacterial resistance. This technical guide has provided a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of clavulanic acid. For researchers and drug development professionals, a thorough understanding of this foundational β-lactamase inhibitor is not only a lesson in the history of antibiotic development but also a source of inspiration for the design and discovery of the next generation of therapies to combat the ever-evolving threat of infectious diseases.

References

- BenchChem. (2025).

- Wikipedia. (2024). Clavulanic acid.

- BenchChem. (2025). An In-depth Technical Guide to Clavulanic Acid: Molecular Structure, Chemical Properties, and Biological Activity. BenchChem.

- PubMed. (n.d.).

- RSC Publishing. (n.d.). Total synthesis of (±)-clavulanic acid.

- IUBMB. (2003).

- PMC. (n.d.).

- SciELO. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2016). How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin?

- PMC. (2021). Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing.

- Google Patents. (n.d.). EP0673432B1 - Process for preparing clavulanic acid.

- Unesp. (2017).

- YouTube. (2021).

- CICECO. (n.d.). Purification of clavulanic acid produced by Streptomyces clavuligerus via submerged fermentation using polyethylene glycol/cholinium chloride aqueous two-phase systems.

- ResearchGate. (n.d.). Preliminary NMR analysis of amoxicillin, clavulanic acid and...

- Journal of Applied Pharmaceutical Science. (2024).

- ResearchGate. (n.d.). Typical LC-MS-MS separation of clavulanic acid, amoxicillin,...

- PubMed. (2016).

- Google Patents. (n.d.).

- PubMed. (n.d.). Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC-ESI mass spectrometry.

- PMC. (2024).

- ResearchGate. (2025). (PDF)

- CORE. (n.d.).

- PMC. (n.d.).

- PMC. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

- 1. Clavulanic acid - Wikipedia [en.wikipedia.org]

- 2. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and reaction of potential alternate substrates and mechanism-based inhibitors of clavaminate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Total synthesis of (±)-clavulanic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC-ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Beta-Lactamase Inhibitor BLI-X

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel β-Lactamase Inhibitors

The escalating crisis of antimicrobial resistance threatens to undermine modern medicine. A primary driver of this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes.[1][2][3] These enzymes efficiently hydrolyze the β-lactam ring, the core structural motif of widely used antibiotics like penicillins and cephalosporins, rendering them inactive.[3][4][5] The clinical strategy of co-administering a β-lactam antibiotic with a β-lactamase inhibitor (BLI) has been a cornerstone in combating this resistance mechanism.[1][6] However, the continued evolution of β-lactamases, including the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates the development of novel inhibitors with broader and more potent activity.[4][7] This guide provides a comprehensive technical overview of the mechanism of action of a novel, hypothetical diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor, herein referred to as BLI-X.

BLI-X: A New Generation Diazabicyclooctane Inhibitor

BLI-X belongs to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors, sharing a core scaffold with avibactam.[8] Unlike traditional β-lactam-containing inhibitors like clavulanic acid or tazobactam, the DBO scaffold is not inherently susceptible to hydrolysis, offering a different mechanistic approach to enzyme inhibition.[8][9] This structural distinction is pivotal to its proposed broad-spectrum activity against Ambler Class A, C, and some Class D serine β-lactamases.[1][9]

The Core Mechanism of Action: Covalent and Reversible Inhibition

The inhibitory action of BLI-X is a multi-step process targeting the active site of serine β-lactamases. The mechanism is characterized by the formation of a covalent, yet reversible, acyl-enzyme intermediate.[8][10]

Initial Non-Covalent Binding

The process begins with the diffusion of BLI-X into the active site of the β-lactamase, forming an initial, non-covalent Michaelis-Menten complex (E•I). This binding is guided by electrostatic and hydrophobic interactions between the inhibitor and amino acid residues within the active site.

Covalent Acylation

Following initial binding, the catalytic serine residue (e.g., Ser70 in TEM-1 β-lactamase) in the enzyme's active site performs a nucleophilic attack on the carbonyl group of BLI-X's cyclic urea.[11][12] This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate (E-I*). This acylation step effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

Reversibility and Deacylation

A key feature of the DBO class of inhibitors, including the proposed mechanism for BLI-X, is the slow, reversible deacylation of the acyl-enzyme intermediate.[10] Unlike "suicide inhibitors" that lead to permanent enzyme inactivation, the covalent bond between BLI-X and the serine residue can be hydrolyzed, releasing the intact inhibitor and regenerating the active enzyme.[10][13] The slow off-rate (koff) of this deacylation process is critical to the inhibitor's efficacy, ensuring a sustained period of enzyme inactivation.

Caption: Proposed mechanism of covalent, reversible inhibition of serine β-lactamases by BLI-X.

Experimental Validation of the Mechanism of Action

A rigorous, multi-faceted experimental approach is essential to elucidate and confirm the proposed mechanism of action for BLI-X.

Biochemical Assays: Enzyme Kinetics

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. This is determined by measuring the rate of hydrolysis of a chromogenic substrate, such as nitrocefin, by a purified β-lactamase enzyme in the presence of varying concentrations of BLI-X.[14]

Protocol: IC50 Determination

-

Reagents: Purified β-lactamase (e.g., TEM-1, CTX-M-15, AmpC), nitrocefin substrate, BLI-X stock solution, assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Procedure:

-

In a 96-well plate, add a fixed concentration of β-lactamase to each well.

-

Add serial dilutions of BLI-X to the wells and incubate for a defined pre-incubation time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Monitor the change in absorbance at 490 nm over time using a plate reader.

-

Calculate the initial velocity for each BLI-X concentration.

-

-

Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the BLI-X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

To confirm the covalent nature of inhibition, time-dependent inhibition assays are performed. These experiments allow for the determination of the acylation rate constant (kacyl) and the dissociation constant (Ki).

Protocol: Time-Dependent Inhibition Assay

-

Reagents: Same as for IC50 determination.

-

Procedure:

-

Pre-incubate the β-lactamase enzyme with various concentrations of BLI-X for different time intervals.

-

At each time point, initiate the reaction by adding nitrocefin.

-

Measure the residual enzyme activity.

-

-

Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent inactivation rate constant (kobs). A plot of kobs versus the inhibitor concentration will yield the acylation rate constant (kacyl) and the dissociation constant (Ki).

| Parameter | Description | Typical Value for DBOs |

| IC50 | Concentration of inhibitor required for 50% inhibition | Low nM to µM range |

| Ki | Dissociation constant for the initial non-covalent complex | µM range |

| kacyl | First-order rate constant for acylation | 0.1 - 1 s-1 |

| kdeacyl | First-order rate constant for deacylation | 10-3 - 10-5 s-1 |

Table 1: Key kinetic parameters for characterizing a covalent, reversible β-lactamase inhibitor.

Biophysical and Structural Assays

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the formation of a covalent adduct between BLI-X and the β-lactamase.

Protocol: ESI-MS Analysis of Acyl-Enzyme Complex

-

Sample Preparation: Incubate the purified β-lactamase with an excess of BLI-X.

-

Analysis: Analyze the sample by ESI-MS. The formation of the covalent complex will be indicated by a mass shift corresponding to the molecular weight of BLI-X.

-

Confirmation of Reversibility: The sample can be incubated for an extended period, and the reappearance of the apo-enzyme peak would confirm the slow, reversible nature of the inhibition.

Co-crystallization of the β-lactamase with BLI-X can provide atomic-level detail of the inhibitor binding mode and the covalent linkage to the active site serine. This is invaluable for understanding the structure-activity relationship and for guiding further inhibitor optimization. The resulting structure would be expected to show the opened DBO ring covalently attached to the Ser70 residue.[15]

Caption: Integrated workflow for the characterization of BLI-X's mechanism of action.

Cellular and Microbiological Evaluation

While biochemical and biophysical assays are crucial for understanding the molecular mechanism, the ultimate test of a BLI is its ability to restore the activity of a partner β-lactam antibiotic in a cellular context.

Minimum Inhibitory Concentration (MIC) Assays

MIC assays are performed to determine the concentration of a β-lactam antibiotic, in the presence of a fixed concentration of BLI-X, required to inhibit the growth of a panel of β-lactamase-producing bacterial strains.

Protocol: Broth Microdilution MIC Assay

-

Reagents: Cation-adjusted Mueller-Hinton broth, bacterial inoculum, β-lactam antibiotic stock, BLI-X stock.

-

Procedure:

-

In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic.

-

Add a fixed, non-toxic concentration of BLI-X (e.g., 4 µg/mL) to all wells.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the β-lactam in the presence of BLI-X indicates effective inhibition of the β-lactamase.

Conclusion and Future Directions

The hypothetical BLI-X, a novel diazabicyclooctane inhibitor, is proposed to act via a covalent, reversible mechanism against a broad spectrum of serine β-lactamases. This mechanism, characterized by rapid acylation and slow deacylation, offers a promising strategy for overcoming β-lactamase-mediated antibiotic resistance. The detailed experimental workflows described herein provide a robust framework for the comprehensive characterization of such inhibitors. Future work on BLI-X would involve expanding the panel of β-lactamases and bacterial strains tested, in vivo efficacy studies in animal models of infection, and detailed pharmacokinetic and pharmacodynamic profiling to assess its potential as a clinical candidate.

References

- Frontiers. (n.d.). Biochemical exploration of β-lactamase inhibitors.

- MDPI. (n.d.). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use.

- ACS Publications. (n.d.). Characterization of β-Lactamase Enzyme Activity in Bacterial Lysates using MALDI-Mass Spectrometry | Journal of Proteome Research.

- NIH. (n.d.). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC.

- ResearchGate. (n.d.). a) Mechanism of action of β-lactamase inhibitors. EI, non-covalent....

- MDPI. (n.d.). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria.

- PubMed. (n.d.). Noncovalent interaction energies in covalent complexes: TEM-1 beta-lactamase and beta-lactams.

- NCBI Bookshelf. (n.d.). Beta-Lactamase Inhibitors - StatPearls.

- Wikipedia. (n.d.). β-Lactamase inhibitor.

- NIH. (n.d.). β-Lactams and β-Lactamase Inhibitors: An Overview - PMC.

- Wikipedia. (n.d.). Beta-lactamase.

- NIH. (n.d.). Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis.

- Microbiology Class. (2023, June 3). BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria.

- RCSB PDB. (1997, April 1). 1XPB: STRUCTURE OF BETA-LACTAMASE TEM1.

- M-CSA. (n.d.). beta-lactamase (Class A).

- NIH. (n.d.). Structural Insights for β-Lactam Antibiotics - PMC - PubMed Central.

- Creative Biolabs. (n.d.). β-lactamase Activity Assay.

Sources

- 1. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]

- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyclass.net [microbiologyclass.net]

- 4. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 5. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ebi.ac.uk [ebi.ac.uk]

- 13. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 15. rcsb.org [rcsb.org]

An In-depth Technical Guide to Avibactam: A Novel β-Lactamase Inhibitor

A Note on the Subject of this Guide: Initial searches for a compound specifically named "beta-lactamase-IN-1" did not yield publicly available scientific data. It is presumed that this may be an internal, non-commercial designation. To fulfill the spirit of the request for an in-depth technical guide on a β-lactamase inhibitor, this document will focus on Avibactam . Avibactam is a clinically significant, well-characterized, and novel β-lactamase inhibitor, making it an excellent and relevant subject for researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, the cornerstone of antibacterial therapy.[1] To counter this, β-lactamase inhibitors (BLIs) are co-administered with β-lactam antibiotics to protect them from degradation. Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in this field.[2] Unlike traditional BLIs like clavulanic acid or tazobactam, Avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a distinct, reversible covalent mechanism of action.[2][3] This guide provides a comprehensive technical overview of Avibactam's chemical structure, physicochemical properties, mechanism of inhibition, and key experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

Avibactam's chemical structure is a departure from the classic β-lactam-based inhibitors. Its DBO scaffold is designed to mimic the transition state of β-lactam hydrolysis, enabling it to be a potent inhibitor of a wide range of serine β-lactamases.[3]

Chemical Structure:

-

IUPAC Name: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[4]

-

CAS Number: 1192500-31-4[4]

-

SMILES: C1CC(=O)N[5]

The sodium salt of Avibactam is a white to off-white crystalline powder with high purity (typically >98%), which is crucial for its pharmaceutical applications.[6][7]

Physicochemical Properties of Avibactam

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁N₃O₆S | [3][5] |

| Molecular Weight | 265.25 g/mol | [3][5] |

| Solubility | Water: >140 mg/mLDMSO: ≥30 mg/mL | [7] |

| Storage (Solid) | -20°C, desiccated, protected from light | [8][9] |

| Solution Stability | In DMSO: up to 1 month at -20°C, up to 6 months at -80°CIn aqueous solution (e.g., 0.9% NaCl): up to 12 hours at room temperature, up to 24 hours at 2-8°C | [9][10][11] |

| Protein Binding | 5.7–8.2% | [4][5] |

Mechanism of Action

Avibactam inhibits a broad spectrum of serine β-lactamases, including Ambler Class A (such as KPCs, CTX-M, TEM, and SHV), Class C (AmpC), and some Class D enzymes (like OXA-48).[4][12] It is not effective against Class B metallo-β-lactamases (MBLs), which utilize a zinc-dependent hydrolysis mechanism.[4]

The inhibitory mechanism of Avibactam is a unique, reversible covalent process.[2][13]

-

Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of Avibactam's DBO ring. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[3]

-

Deacylation and Recyclization: Unlike traditional "suicide" inhibitors that lead to irreversible enzyme inactivation and inhibitor degradation, the reaction with Avibactam is reversible. The acyl-enzyme complex can undergo deacylation, which results in the regeneration of the intact, active Avibactam molecule.[3][14] This recyclization allows a single molecule of Avibactam to inhibit multiple β-lactamase molecules.

This reversible covalent inhibition is a key feature that distinguishes Avibactam from other BLIs and contributes to its potent activity.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Avibactam represents a significant advancement in the ongoing battle against antibiotic resistance. Its novel chemical structure and unique reversible covalent mechanism of action provide a potent tool for inhibiting a broad range of clinically important β-lactamases. For researchers and drug development professionals, a thorough understanding of Avibactam's properties and the standardized protocols for its evaluation are essential for the continued development of new and effective antibacterial therapies.

References

- BenchChem. (2025). Avibactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action. BenchChem Technical Support Team.

-

Wikipedia. (n.d.). Avibactam. Retrieved from [Link]

- Lahiri, S. D., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5247–5257.

-

ResearchGate. (n.d.). Chemical structure of avibactam. Retrieved from [Link]

-

Tianming Pharmaceutical Group. (n.d.). Avibactam: Key Insights for Pharmaceutical Intermediates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Avibactam Sodium: Chemical Properties and Synthesis Pathways for Pharmaceutical Applications. Retrieved from [Link]

-

ASM Journals. (n.d.). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Retrieved from [Link]

- Shirley, M. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Clinical Infectious Diseases, 61(6), 884–891.

-

Dr.Oracle. (2025). What is the role of avibactam (a beta-lactamase inhibitor) in treating bacterial infections?. Retrieved from [Link]

- ACS Publications. (2020). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development, 24(10), 2110–2117.

- BenchChem. (2025). The Spectrum of Avibactam: An In-depth Technical Guide. BenchChem Technical Support Team.

-

University of Nebraska Medical Center. (n.d.). Ceftazidime/Avibactam (Avycaz). Retrieved from [Link]

- Synfacts. (2017). Manufacturing Route to Avibactam. 13(01), 0008.

-

National Center for Biotechnology Information. (n.d.). Avibactam. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Avibactam, (+)-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Avibactam Sodium. PubChem Compound Database. Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). Avibactam – Application in Therapy and Current Clinical Research. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing avibactam sodium.

- Royal Society of Chemistry. (2019). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry, 17(28), 6749-6765.

-

ResearchGate. (n.d.). Chemical structure of avibactam. Retrieved from [Link]

-

ResearchGate. (n.d.). The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor. Retrieved from [Link]

- Cayman Chemical. (2022). Avibactam (sodium salt)

- BenchChem. (n.d.). A stability and storage conditions for research-grade Avibactam. BenchChem Technical Support Team.

-

GlobalRPH. (2017). Dilution Avycaz® (ceftazidime-Avibactam). Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Pharmaceuticals (Basel), 15(4), 419.

-

Dr.Oracle. (2025). What is the stability of Ceftazidime (Ceftazidime)/Avibactam (Avibactam) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)?. Retrieved from [Link]

-

NHS Health Research Authority. (n.d.). Interaction study of Avibactam and Ceftazidime. Retrieved from [Link]

- Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663–11668.

- Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Avibactam - Wikipedia [en.wikipedia.org]

- 5. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Avibactam Sodium - LKT Labs [lktlabs.com]

- 8. Avibactam Sodium, 1192491-61-4, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. globalrph.com [globalrph.com]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. journals.asm.org [journals.asm.org]

- 14. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of Beta-Lactamase Inhibitors: A Technical Guide

Introduction: The Enduring Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics remain a cornerstone of antibacterial therapy, prized for their efficacy and safety.[1] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2] However, the clinical utility of this vast class of drugs is continually threatened by bacterial resistance, primarily driven by the production of β-lactamase enzymes.[1][2] These enzymes hydrolyze the amide bond in the characteristic four-atom β-lactam ring, rendering the antibiotic inactive.[1][3]

The diversity of β-lactamases is extensive, with enzymes classified into four molecular classes: A, C, and D, which utilize a serine residue for catalysis, and class B, the metallo-β-lactamases (MBLs), which require zinc ions for their activity.[4][5][6] This diversity presents a significant challenge to antimicrobial development. A key strategy to combat this resistance mechanism is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).[7] These inhibitors protect the antibiotic from degradation, restoring its efficacy.

This guide provides a comprehensive overview of the essential in-vitro methodologies for characterizing the activity of novel β-lactamase inhibitors, using the hypothetical inhibitor "beta-lactamase-IN-1" as a model. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific rigor and reproducibility.

Pillar 1: Foundational In-Vitro Assays for Inhibitor Characterization

A thorough in-vitro evaluation of a novel β-lactamase inhibitor like "this compound" is crucial to determine its potential as a clinical candidate. The primary goals of these initial assays are to ascertain its ability to protect a partner β-lactam antibiotic from degradation by β-lactamase-producing bacteria and to directly measure its inhibitory activity against isolated β-lactamase enzymes.

Minimum Inhibitory Concentration (MIC) Assays: Assessing Whole-Cell Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] For a β-lactamase inhibitor, MIC assays are performed in combination with a partner β-lactam antibiotic against a panel of well-characterized bacterial strains, including both β-lactamase producers and non-producers.

The Causality Behind the Experimental Choice: This assay provides a direct measure of the inhibitor's ability to potentiate the activity of the partner antibiotic in a whole-cell context. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor is a strong indicator of effective β-lactamase inhibition. The selection of a diverse panel of bacterial strains is critical for determining the spectrum of activity.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Materials:

-

Mueller-Hinton broth (cation-adjusted).

-

96-well microtiter plates.

-

Partner β-lactam antibiotic (e.g., piperacillin, ceftazidime).

-

"this compound".

-

Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Assay Setup:

-

Prepare serial twofold dilutions of the partner β-lactam antibiotic in Mueller-Hinton broth in the microtiter plate.

-

In a parallel set of wells, prepare the same serial dilutions of the partner antibiotic in broth containing a fixed concentration of "this compound" (commonly 4 µg/mL).

-

Include control wells:

-

Growth control (no antibiotic or inhibitor).

-

Sterility control (no bacteria).

-

Inhibitor control (only "this compound").

-

Antibiotic control (only the partner β-lactam).

-

-

-

Inoculation and Incubation:

-

Inoculate all wells (except the sterility control) with the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Data Interpretation:

-

Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

A ≥8-fold (or three-dilution) decrease in the MIC of the partner antibiotic in the presence of "this compound" is considered indicative of significant β-lactamase inhibition.[9]

-

Data Presentation: Illustrative MIC Data for "this compound"

| Bacterial Strain | β-Lactamase(s) Produced | Piperacillin MIC (µg/mL) | Piperacillin + "this compound" (4 µg/mL) MIC (µg/mL) | Fold Reduction |

| E. coli ATCC 25922 | None | 2 | 2 | 1 |

| K. pneumoniae ATCC 700603 | SHV-18 (ESBL) | 128 | 4 | 32 |

| P. aeruginosa PAO1 | AmpC (inducible) | 16 | 4 | 4 |

| K. pneumoniae (Clinical Isolate) | KPC-2 | >256 | 16 | >16 |

Note: This data is illustrative and does not represent actual experimental results for a real compound.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pillar 2: Enzyme Kinetics and Inhibitory Mechanism

While MIC data provides a whole-cell perspective, understanding the direct interaction between the inhibitor and the β-lactamase enzyme is crucial for mechanism-of-action studies and lead optimization. This is achieved through enzyme kinetic assays using purified β-lactamase enzymes.

Determination of IC50: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a key parameter for comparing the potency of different inhibitors.

The Causality Behind the Experimental Choice: This assay provides a quantitative measure of the inhibitor's potency against a specific β-lactamase. A lower IC50 value indicates a more potent inhibitor. The use of a chromogenic substrate like nitrocefin, which changes color upon hydrolysis, allows for a continuous and straightforward spectrophotometric measurement of enzyme activity.[10][11]

Experimental Protocol: Nitrocefin-Based IC50 Determination

-

Preparation of Reagents:

-

Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, NDM-1).

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Nitrocefin solution (chromogenic substrate).[11]

-

Serial dilutions of "this compound".

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

-

Add varying concentrations of "this compound" to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[11]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation: Illustrative IC50 Data for "this compound"

| β-Lactamase Enzyme | Ambler Class | IC50 (nM) for "this compound" |

| TEM-1 | A | 150 |

| SHV-1 | A | 250 |

| CTX-M-15 | A | 80 |

| KPC-2 | A | 50 |

| AmpC (from E. cloacae) | C | 1200 |

| OXA-48 | D | 750 |

| NDM-1 | B | >10,000 |

| VIM-2 | B | >10,000 |

Note: This data is illustrative and does not represent actual experimental results for a real compound.

Elucidating the Mechanism of Inhibition: Ki and Time-Kill Kinetics

Beyond potency, understanding how an inhibitor interacts with the enzyme is critical. This involves determining the inhibition constant (Ki) and assessing the time-dependence of inhibition. For "suicide inhibitors," which permanently inactivate the enzyme, time-kill kinetic studies are also informative.[7]

The Causality Behind the Experimental Choice: Ki determination provides a more precise measure of inhibitor binding affinity than IC50, as it is independent of substrate concentration. Time-kill assays, on the other hand, provide a dynamic view of the bactericidal or bacteriostatic effects of the antibiotic-inhibitor combination over time.[12]

Workflow for Enzyme Inhibition Studies

Caption: Key workflows in characterizing the enzyme inhibition properties of a novel BLI.

Pillar 3: Spectrum of Activity and Resistance Profiling

A successful β-lactamase inhibitor should ideally have a broad spectrum of activity against clinically relevant β-lactamases.[6][13] This requires testing against a panel of enzymes from different Ambler classes.

The Causality Behind the Experimental Choice: The emergence of multidrug-resistant organisms often involves the co-production of multiple classes of β-lactamases.[13] Therefore, a comprehensive understanding of an inhibitor's spectrum of activity is essential to predict its clinical utility. Testing against serine-β-lactamases (Classes A, C, D) and metallo-β-lactamases (Class B) is critical.[13]

Methodology: Broad-Spectrum Enzyme Panel Screening

The IC50 determination protocol described in section 2.1 should be repeated for a wide array of purified β-lactamase enzymes, including:

-

Class A: TEM-1, SHV-1, CTX-M-15, KPC-2

-

Class B (MBLs): NDM-1, VIM-2, IMP-1

-

Class C: AmpC from Enterobacter cloacae or Pseudomonas aeruginosa

-

Class D: OXA-48, OXA-23

Interpreting the Spectrum: The illustrative data in the IC50 table suggests that "this compound" is a potent inhibitor of Class A enzymes, with moderate activity against some Class C and D enzymes. The lack of activity against Class B MBLs is a common feature of many clinically used inhibitors and highlights the ongoing need for broad-spectrum inhibitors that also target these zinc-dependent enzymes.[6][13]

Logical Relationship of In-Vitro Evaluation Stages

Caption: Logical progression from whole-cell to biochemical assays in BLI evaluation.

Conclusion

The in-vitro characterization of a novel β-lactamase inhibitor is a multi-faceted process that requires a logical and rigorous experimental approach. By combining whole-cell assays like MIC determination with detailed biochemical and kinetic studies, researchers can build a comprehensive profile of a compound's potency, spectrum of activity, and mechanism of action. This foundational dataset is essential for making informed decisions about the progression of new therapeutic candidates, such as "this compound," from the bench to preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for the evaluation of the next generation of β-lactamase inhibitors in the ongoing fight against antimicrobial resistance.

References

- Bush, K., & Sykes, R. B. (2018). β-Lactams and β-Lactamase Inhibitors: An Overview. In Beta-Lactam Resistance in Gram-Negative Bacteria (pp. 1-22). Springer, Cham.

-

Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved from [Link]

- Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201.

- Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472–3500.

-

MDPI. (2023). In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitors Against Carbapenem-Resistant Pseudomonas aeruginosa and Enterobacterales in Korea. Retrieved from [Link]

- Singh, R., Singh, P., & Kumar, M. (2022). Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. Microbiology Spectrum, 10(5), e01783-22.

-

MDPI. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Retrieved from [Link]

-

STATPEARLS. (2023). Beta-Lactamase Inhibitors. Retrieved from [Link]

- American Chemical Society. (2021). In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. ACS Infectious Diseases, 7(10), 2849–2858.

-

PubMed. (2022). In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2018). Assay Platform for Clinically Relevant Metallo-β-lactamases. Retrieved from [Link]

-

PubMed Central. (2014). Rapid optical determination of β-lactamase and antibiotic activity. Retrieved from [Link]

-

YouTube. (2020). Antibiotic Review Part 1: Beta-Lactam Spectrum of Activity. Retrieved from [Link]

-

ResearchGate. (2020). Spectrum of new beta-lactams with or without beta-lactamase inhibitors. Retrieved from [Link]

-

JSciMed Central. (2017). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Retrieved from [Link]

-

Taylor & Francis Online. (2020). In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt. Retrieved from [Link]

-

Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved from [Link]

-

PubMed Central. (2024). Innovative approaches in phenotypic beta-lactamase detection for personalised infection management. Retrieved from [Link]

-

ACS Omega. (2023). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. Retrieved from [Link]

-

Wikipedia. (n.d.). Beta-lactamase. Retrieved from [Link]

-

ASM Journals. (2023). Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey. Retrieved from [Link]

-

Microbiology Class. (2023). BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria. Retrieved from [Link]

-

IDSA. (2024). Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

-

M-CSA. (n.d.). Beta-lactamase (Class B1). Retrieved from [Link]

-

SciSpace. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. Retrieved from [Link]

-

NIH. (2013). Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis. Retrieved from [Link]

-

RCSB PDB. (1997). 1XPB: STRUCTURE OF BETA-LACTAMASE TEM1. Retrieved from [Link]

Sources

- 1. microbiologyclass.net [microbiologyclass.net]

- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 5. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 10. nitrocefin.com [nitrocefin.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

A Technical Guide to the Characterization of BLI-1: A Novel Broad-Spectrum Beta-Lactamase Inhibitor

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of BLI-1, a novel investigational beta-lactamase inhibitor. The guide outlines the core principles, experimental methodologies, and data interpretation necessary to elucidate the inhibitor's spectrum of activity and mechanism of action.

Introduction: The Imperative for Novel Beta-Lactamase Inhibitors

The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, is critically threatened by the proliferation of bacterial β-lactamase enzymes.[1][2][3] These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring.[2][4] The development of β-lactamase inhibitors (BLIs) has been a crucial strategy to counteract this resistance mechanism, with clinically successful combinations such as amoxicillin/clavulanic acid.[5][6] However, the continuous evolution of β-lactamases, including the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates the discovery of novel inhibitors with broader and more potent activity.[7][8][9]

BLI-1 is a novel, investigational non-β-lactam β-lactamase inhibitor designed to address the limitations of existing inhibitors. This guide provides a comprehensive framework for characterizing its inhibitory spectrum.

Postulated Mechanism of Action of BLI-1

BLI-1 is hypothesized to be a reversible, covalent inhibitor of serine-β-lactamases (Classes A, C, and D). Unlike "suicide inhibitors" that are catalytically consumed, BLI-1 is thought to form a stable acyl-enzyme intermediate with the active site serine residue, effectively sequestering the enzyme and preventing the hydrolysis of β-lactam antibiotics.[10][11] The stability of this complex is key to its prolonged inhibitory effect.

Caption: Postulated mechanism of BLI-1 inhibition.

Anticipated Spectrum of Inhibition of BLI-1

Based on preliminary structural modeling and initial screening, BLI-1 is anticipated to exhibit broad-spectrum activity against key β-lactamase classes. The following table summarizes the expected inhibitory profile.

| Beta-Lactamase Class | Representative Enzymes | Expected IC50 (nM) for BLI-1 | Rationale for Activity/Inactivity |

| Class A | TEM-1, SHV-1, CTX-M-15, KPC-2 | < 50 | High affinity for the active site serine of common ESBLs and carbapenemases. |

| Class B | NDM-1, VIM-2, IMP-1 | > 10,000 | BLI-1 is not a metallo-β-lactamase (MBL) inhibitor as it lacks a metal-chelating moiety.[12][13] |

| Class C | AmpC | < 100 | Effective inhibition of cephalosporinases, which are often poorly inhibited by older BLIs.[6][14] |

| Class D | OXA-48, OXA-23 | < 200 | Moderate to potent activity against key oxacillinases, including carbapenem-hydrolyzing variants.[2][6] |

Experimental Protocols for Characterizing the Inhibition Spectrum

A multi-pronged approach is essential to comprehensively define the inhibitory profile of BLI-1. This involves biochemical assays with purified enzymes and microbiological assays with whole bacterial cells.

Workflow for Characterization

Caption: Experimental workflow for BLI-1 characterization.

Protocol 1: IC50 Determination using a Chromogenic Substrate

This protocol determines the concentration of BLI-1 required to inhibit 50% of the activity of a purified β-lactamase enzyme. Nitrocefin is a chromogenic cephalosporin that changes color upon hydrolysis, allowing for spectrophotometric measurement of enzyme activity.[15][16][17]

Materials:

-

Purified β-lactamase enzymes (e.g., TEM-1, KPC-2, AmpC, OXA-48)

-

BLI-1 stock solution (in DMSO)

-

Nitrocefin solution

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

-

Prepare Serial Dilutions of BLI-1: In a 96-well plate, perform a serial dilution of the BLI-1 stock solution in assay buffer to create a range of concentrations. Include a DMSO-only control.

-

Enzyme Addition: Add a fixed concentration of the purified β-lactamase enzyme to each well containing the BLI-1 dilutions and controls.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add a fixed concentration of nitrocefin to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each BLI-1 concentration.

-

Normalize the velocities to the enzyme control (no inhibitor).

-

Plot the percent inhibition versus the logarithm of the BLI-1 concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Minimum Inhibitory Concentration (MIC) and Synergy Testing

This protocol assesses the ability of BLI-1 to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.

Materials:

-

Bacterial strains expressing known β-lactamases

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic stock solution

-

BLI-1 stock solution (at a fixed concentration, e.g., 4 µg/mL)

-

96-well microtiter plates

Procedure:

-

Prepare Bacterial Inoculum: Grow the bacterial strain to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed concentration of BLI-1.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic with and without BLI-1 to determine the potentiation effect.

This assay provides a more quantitative measure of the synergistic interaction between BLI-1 and a β-lactam antibiotic.[18][19]

Procedure:

-

Prepare Two-Dimensional Dilutions: In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic along the rows and serial dilutions of BLI-1 along the columns.

-

Inoculation and Incubation: Inoculate with a standardized bacterial suspension and incubate as described for MIC determination.

-

Data Analysis:

-

Determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

-

FIC of BLI-1 = (MIC of BLI-1 in combination) / (MIC of BLI-1 alone)

-

-

Calculate the FIC Index (FICI): FICI = FIC of Antibiotic + FIC of BLI-1

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Data Interpretation and Field-Proven Insights

-

Correlation of Biochemical and Microbiological Data: A potent IC50 against a purified enzyme should translate to a significant reduction in the MIC of a partner β-lactam against bacteria expressing that enzyme. Discrepancies may suggest issues with cell permeability or efflux of BLI-1.

-

Spectrum of Synergy: The pattern of synergy across different bacterial strains and β-lactamase classes will define the potential clinical utility of BLI-1. Broad-spectrum synergy is highly desirable.[20]

-

Significance of Reversible Covalent Inhibition: A stable acyl-enzyme complex suggests that BLI-1 may have a prolonged duration of action, potentially allowing for less frequent dosing. The slow reversibility distinguishes it from irreversible "suicide" inhibitors.

Conclusion

The systematic characterization of BLI-1, as outlined in this guide, is essential for understanding its potential as a next-generation β-lactamase inhibitor. By combining robust biochemical and microbiological methodologies, researchers can generate the comprehensive data package required for further preclinical and clinical development. The ultimate goal is to provide a new therapeutic option to combat the growing threat of antibiotic-resistant infections.[8][21]

References

-

Assays for Β-Lactamase Activity and Inhibition. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Beta-Lactamase Inhibitors. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Knott-Hunziker, V., Orlek, B. S., Sammes, P. G., & Waley, S. G. (1979). Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid. Biochemical Journal, 177(1), 365–367. Retrieved from [Link]

-

Docquier, J.-D., & Mangani, S. (2018). An update on β-lactamase inhibitor discovery and development. Drug Resistance Updates, 36, 13–35. Retrieved from [Link]

-

Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). (n.d.). Assay Genie. Retrieved from [Link]

-

Docquier, J.-D., & Mangani, S. (2018). An update on β-lactamase inhibitor discovery and development. Usiena AIR. Retrieved from [Link]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Retrieved from [Link]

-

Beta-lactamase. (n.d.). Wikipedia. Retrieved from [Link]

-

Khan, I., et al. (2022). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. ACS Omega, 7(44), 40056–40073. Retrieved from [Link]

-

Tooke, C. L., et al. (2019). The biogenesis of β-lactamase enzymes. Microbiology, 165(8), 834–854. Retrieved from [Link]

-

Sawa, T., Kooguchi, K., & Moriyama, K. (2020). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 9(9), 552. Retrieved from [Link]

-

beta-lactamase (Class A). (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Hope, W. W., et al. (2024). Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations. Antibiotics, 13(4), 333. Retrieved from [Link]

-

Bauernfeind, A., et al. (1998). Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 42(6), 1428–1433. Retrieved from [Link]

-

O'Donnell, J., et al. (2001). Structure-Based Design of β-Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams. Journal of Medicinal Chemistry, 44(24), 4075–4081. Retrieved from [Link]

-

Beta-lactamase class A and class C. (n.d.). Gosset. Retrieved from [Link]

-

Beta-lactamase (Class B1). (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Salverda, M. L., et al. (2010). Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis. Journal of Biological Chemistry, 285(46), 35686–35694. Retrieved from [Link]

-

Special Issue : The Discovery of Novel Beta-Lactams and Beta-Lactamase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Overview of Beta-Lactams. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

-

Hrabák, J., et al. (2012). Characterization of β-Lactamase Enzyme Activity in Bacterial Lysates using MALDI-Mass Spectrometry. Journal of Proteome Research, 11(11), 5259–5266. Retrieved from [Link]

-

Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. Retrieved from [Link]

-

Ferreira, M. L., & Vaz, C. V. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. Retrieved from [Link]

-

Del Bene, V. E., & Farrar, W. E. (1976). Beta-Lactamase Activity in Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 10(4), 638–642. Retrieved from [Link]

-

Kinetics of mutant β-lactamases. (n.d.). ResearchGate. Retrieved from [Link]

-

Wang, D., et al. (2019). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Antibiotics, 8(2), 56. Retrieved from [Link]

-

Khan, A. U., et al. (2022). Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. Microbiology Spectrum, 10(5), e00450-22. Retrieved from [Link]

-

van der Westhuyzen, R., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 14(7), 1335–1347. Retrieved from [Link]

-

Azzopardi, E. A., et al. (2014). Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein. International Journal of Molecular Sciences, 15(1), 1395–1416. Retrieved from [Link]

-

Lister, T., et al. (2016). Broadening the Spectrum of -Lactam Antibiotics through Inhibition of Signal Peptidase Type I. Antimicrobial Agents and Chemotherapy, 60(10), 6145–6154. Retrieved from [Link]

-

How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin? (2016). ResearchGate. Retrieved from [Link]

-

Bachmann, B. O., et al. (1998). β-Lactam synthetase: A new biosynthetic enzyme. Proceedings of the National Academy of Sciences, 95(16), 9082–9086. Retrieved from [Link]

Sources

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. scispace.com [scispace.com]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. mdpi.com [mdpi.com]

- 7. An update on β-lactamase inhibitor discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Molecular Docking of Beta-Lactamase Inhibitors: A Technical Guide for Drug Discovery Professionals

Abstract

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health.[1][2][3] The development of potent β-lactamase inhibitors is a critical strategy to preserve the efficacy of our β-lactam antibiotic arsenal. Molecular docking, a powerful computational technique, has become indispensable in the rational design and screening of these inhibitors. This guide provides an in-depth, technical walkthrough of the molecular docking process, using the novel non-β-lactam inhibitor Avibactam as a case study. We will explore the theoretical underpinnings, practical methodologies, and critical validation steps that ensure the scientific rigor of in silico drug discovery.

Introduction: The Imperative for Novel β-Lactamase Inhibitors

β-lactam antibiotics, characterized by their four-membered lactam ring, have been a cornerstone of antibacterial therapy for decades. However, their effectiveness is continually undermined by bacterial resistance mechanisms, chief among them the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The proliferation of a diverse array of β-lactamases, categorized into Ambler classes A, B, C, and D, necessitates the development of inhibitors with broad-spectrum activity.[3][4]

Avibactam, a diazabicyclooctane derivative, represents a significant advancement in this field.[5][6] Unlike traditional β-lactam-based inhibitors, Avibactam possesses a unique non-β-lactam core and exhibits a novel reversible covalent inhibition mechanism.[7][8] It demonstrates potent inhibition against a wide range of class A, C, and some class D β-lactamases.[6][9][10] This makes it an exemplary candidate for illustrating the principles and practices of molecular docking in the context of modern drug discovery.

The Principles of Molecular Docking: A Computational Microscope

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). The process involves two key components: a search algorithm and a scoring function.

-

Search Algorithm: This component explores the conformational space of the ligand within the receptor's binding site, generating a multitude of possible binding poses.

-

Scoring Function: This component evaluates each generated pose and assigns a score that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.[12][13]

The ultimate goal of molecular docking is to identify lead compounds that exhibit high affinity and specificity for the target protein, thereby maximizing therapeutic efficacy and minimizing off-target effects.

A Step-by-Step Guide to Molecular Docking of Avibactam

This section provides a detailed protocol for performing a molecular docking study of Avibactam with a representative β-lactamase, such as KPC-2, a clinically significant class A carbapenemase. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[14][15]

Preparation of the Receptor (β-Lactamase)

The accuracy of a docking study is highly dependent on the quality of the input structures. The first step is to prepare the 3D structure of the target protein.

Experimental Protocol: Receptor Preparation

-

Obtain the Protein Structure: Download the crystal structure of the target β-lactamase from the Protein Data Bank (PDB). For this example, a structure of KPC-2 in complex with a ligand would be ideal.

-

Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[16][17][18][19][20] While some water molecules can be critical for ligand binding, their inclusion in docking is an advanced topic and for a standard protocol, they are typically removed.

-

Add Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and electrostatic interactions. This is typically done assuming a physiological pH of 7.4.[21]

-

Assign Partial Charges: Assign partial charges to each atom of the protein. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.

-

Convert to PDBQT Format: Convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Preparation of the Ligand (Avibactam)

Similar to the receptor, the ligand must also be meticulously prepared to ensure an accurate docking simulation.

Experimental Protocol: Ligand Preparation

-

Obtain the Ligand Structure: The 3D structure of Avibactam can be obtained from a chemical database like PubChem or ZINC.

-

Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[22] This ensures that the ligand is in a low-energy, stable conformation.

-

Assign Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.

-

Convert to PDBQT Format: Convert the prepared ligand file into the PDBQT format.

The Docking Simulation: Predicting the Binding Interaction

With the prepared receptor and ligand, the docking simulation can now be performed.

Experimental Protocol: Running AutoDock Vina

-

Define the Grid Box: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The size and center of the grid box are critical parameters that must be carefully chosen to encompass the entire binding pocket.[21][23]

-